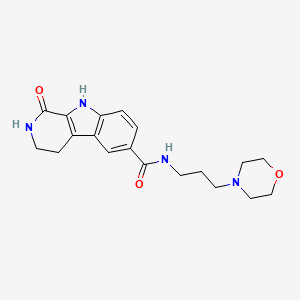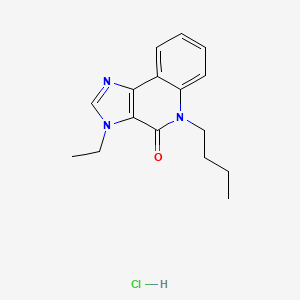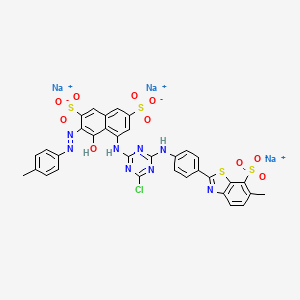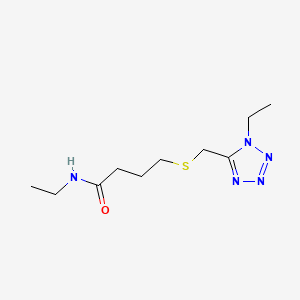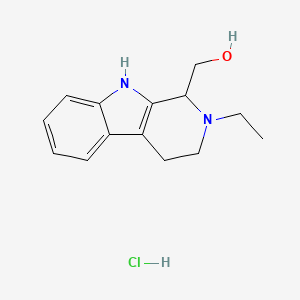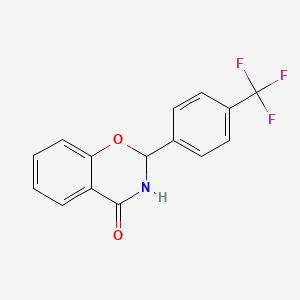
2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine, also known by its chemical formula C14H7F3NO2, is a heterocyclic compound. It features a benzoxazine ring with a trifluoromethyl group and a ketone functionality. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of 2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine. One common method involves cyclization of an appropriate precursor, such as a 2-(4-trifluoromethylphenyl)phenol, with a suitable reagent under specific conditions. The reaction typically occurs in the presence of acid catalysts.
Industrial Production: While industrial-scale production methods may vary, researchers often employ efficient and scalable processes. These methods ensure high yields and purity. specific details regarding large-scale production remain proprietary.
Chemical Reactions Analysis
Reactivity: 2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may yield derivatives with altered properties.
Substitution: Nucleophilic substitution reactions can modify the trifluoromethyl group or other substituents.
Ring Opening: The benzoxazine ring can open under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles like amines or alkoxides.
Ring Opening: Acidic or basic conditions.
Major Products: The specific products depend on the reaction conditions and the substituents present. Common products include derivatives with modified functional groups or open-ring structures.
Scientific Research Applications
2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine finds applications in various fields:
Chemistry: As a building block for designing novel materials.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring potential pharmaceutical properties.
Industry: Developing specialty chemicals or polymers.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
Properties
CAS No. |
103952-75-6 |
|---|---|
Molecular Formula |
C15H10F3NO2 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)10-7-5-9(6-8-10)14-19-13(20)11-3-1-2-4-12(11)21-14/h1-8,14H,(H,19,20) |
InChI Key |
PXRZMXYWGNJDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


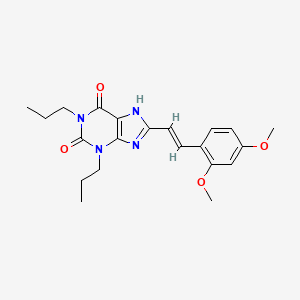
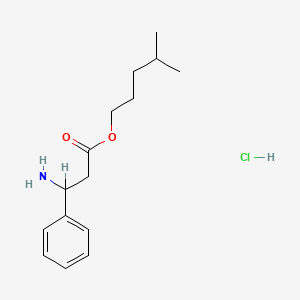
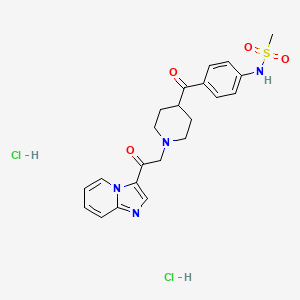
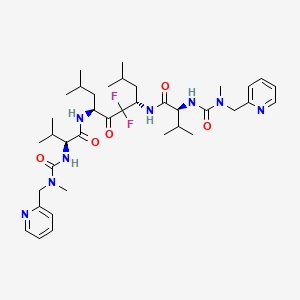
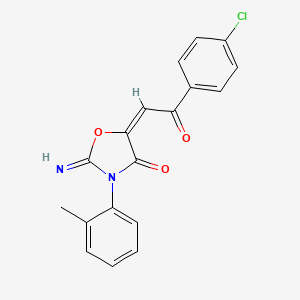
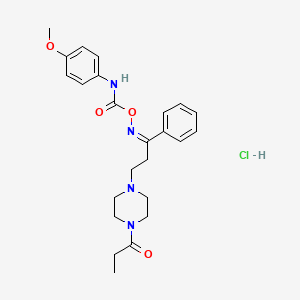
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
